molecular formula C16H14N2O5 B14880556 methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B14880556
M. Wt: 314.29 g/mol
InChI Key: MACREFQZRUDUIG-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrano[4,3-b]pyran ring system, which is fused with a pyridine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications to introduce the amino and ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-4H-pyran-3-carboxylate: Similar structure but lacks the additional methyl group on the pyrano ring.

    2-Amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H-pyrano[4,3-b]pyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester group.

Uniqueness

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile intermediate or a final product with specific desired characteristics.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyran-3-carboxylate

InChI

InChI=1S/C16H14N2O5/c1-8-6-10-12(16(20)22-8)11(9-4-3-5-18-7-9)13(14(17)23-10)15(19)21-2/h3-7,11H,17H2,1-2H3

InChI Key

MACREFQZRUDUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)O1

Origin of Product

United States

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